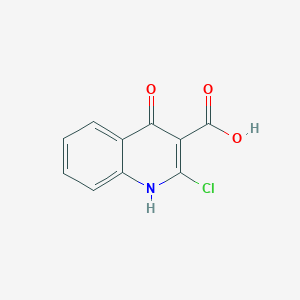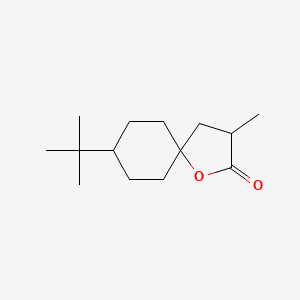
3-Quinolinecarboxylic acid, 2-chloro-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6ClNO3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents. For example, the compound can be synthesized by reacting 2-chloro-4-hydroxyquinoline with carboxylic acid derivatives under acidic conditions . Another method involves the esterification of 2-chloro-4-hydroxyquinoline-3-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-chloro-4-hydroxyquinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, hydroquinoline derivatives, and substituted quinoline compounds .
Applications De Recherche Scientifique
2-chloro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with bacterial DNA synthesis, making it a potential antimicrobial agent . Additionally, its ability to modulate cellular pathways can contribute to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-3-hydroxyquinoline-4-carboxylic acid
- 4-chloro-2-oxoquinoline-3-carboxylic acid
- 8-hydroxyquinoline
Comparison
Compared to similar compounds, 2-chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the chlorine atom at the 2-position and the hydroxyl group at the 4-position enhances its reactivity and potential biological activities .
Propriétés
Numéro CAS |
169216-68-6 |
|---|---|
Formule moléculaire |
C10H6ClNO3 |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
2-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-9-7(10(14)15)8(13)5-3-1-2-4-6(5)12-9/h1-4H,(H,12,13)(H,14,15) |
Clé InChI |
FAUALAWLNFHAAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)

![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)



![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)


![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)




